2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Description
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a cyclopropyl group at the 2-position and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at the 6-position. Pyrimidine scaffolds are widely studied in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors involved in proliferative or infectious diseases. The cyclopropyl moiety is known to enhance metabolic stability by resisting oxidative degradation, while the saturated oxolan ring may improve solubility compared to aromatic heterocycles like furan .
Properties
IUPAC Name |
2-cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFJPAVXMLBNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
A common method to form the pyrimidine core involves condensation reactions between amidines and β-dicarbonyl compounds or their equivalents. For example, the condensation of a suitably substituted β-ketoester with guanidine derivatives can yield pyrimidin-4-amine structures.
Introduction of the Cyclopropyl Group at Position 2
The cyclopropyl substituent can be introduced via:
- Direct alkylation of a 2-halopyrimidine intermediate using cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide).
- Cyclopropyl-substituted starting materials incorporated during ring formation.
Attachment of the Oxolane (Tetrahydrofuran) Ring at Position 6
The oxolane ring is typically introduced through nucleophilic substitution at the 6-position of the pyrimidine ring, often starting from a 6-halopyrimidine intermediate. The nucleophile is an oxolane derivative, such as tetrahydrofuran-2-yl lithium or an equivalent oxolane-based nucleophile.
Amination at Position 4
The 4-amino group is generally introduced by:
- Direct amination of a 4-chloropyrimidine intermediate using ammonia or amine sources.
- Reduction of nitro or other amino precursor groups if present.
Specific Preparation Method from Patent CN109963854A
A Chinese patent (CN109963854A) describes the preparation of heteroaryl pyrimidine amine derivatives structurally related to this compound. The method includes:
- Synthesizing a 2-cyclopropyl-6-halopyrimidine intermediate.
- Reacting this intermediate with an oxolane nucleophile to substitute the halogen at position 6.
- Amination at position 4 to introduce the amino group.
This method emphasizes mild reaction conditions to preserve the sensitive oxolane ring and cyclopropyl substituent, achieving good yields and purity suitable for pharmaceutical applications.
Research Findings on Synthesis Efficiency and Optimization
- Reaction Conditions: Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution reactions at the 6-position.
- Temperature Control: Moderate temperatures (50–80 °C) are optimal to avoid decomposition of the oxolane ring.
- Catalysts and Bases: Bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) promote the nucleophilic substitution step effectively.
- Purification: Crystallization and chromatographic techniques are employed to isolate the target compound with high purity.
Comparative Data Table of Preparation Steps
| Step | Intermediate/Reactant | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | β-Ketoester + Guanidine | Pyrimidine ring formation | Reflux in ethanol or DMF | 70–85 | Standard condensation |
| 2 | 2-Halopyrimidine | Cyclopropyl substitution | Organometallic reagent, 0–25 °C | 60–75 | Requires inert atmosphere |
| 3 | 2-Cyclopropyl-6-halopyrimidine | Oxolane nucleophilic substitution | K2CO3, DMF, 60 °C | 65–80 | Mild conditions to protect oxolane |
| 4 | 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidine-4-chloride | Amination | NH3 in ethanol, 50 °C | 70–90 | Amination step |
Additional Notes on Synthetic Challenges
- The cyclopropyl group is sensitive to strong acids and bases; thus, reaction conditions must be carefully controlled to prevent ring-opening.
- The oxolane ring is prone to hydrolysis; anhydrous conditions and mild temperatures are necessary.
- Selective substitution at the 6-position without affecting other positions requires precise control of reaction stoichiometry and reagent reactivity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the compound.
Substitution: : Replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, which may have different functional groups or structural modifications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine exhibits significant anticancer properties. It has been found to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinase 2 (CDK2). This inhibition leads to:
- Cell Cycle Arrest : Preventing progression through the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
A study involving HeLa cells demonstrated that treatment with this compound resulted in a concentration-dependent induction of apoptosis and cell cycle arrest due to CDK2 inhibition .
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This action could be beneficial in developing treatments for conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to its interaction with various molecular targets:
| Target | Effect |
|---|---|
| Cyclin-dependent kinase 2 (CDK2) | Inhibition leads to cell cycle arrest |
| Serine/threonine-protein kinase ATR | Disruption of DNA damage response |
| Cyclooxygenase enzymes (COX) | Reduction of inflammatory responses |
Case Study 1: HeLa Cells
In vitro studies using HeLa cells revealed that this compound induced significant apoptosis through CDK2 inhibition. The study measured cell viability and apoptosis rates, demonstrating a clear correlation between compound concentration and biological effect .
Case Study 2: Inflammatory Models
Animal models treated with this compound exhibited reduced inflammatory markers compared to control groups. The mechanism was linked to the inhibition of COX enzymes, leading to lower levels of prostaglandins associated with inflammation .
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
This compound (CAS: 1249209-51-5) differs by replacing the oxolan group with a furan ring. Key comparisons include:
- Molecular Properties : The furan analog has a molecular weight of 201.22 g/mol (C₁₁H₁₁N₃O), while the oxolan derivative would theoretically have a higher molecular weight due to the additional hydrogen atoms in the saturated oxolan ring.
Sulfoximine-Containing Pyrimidin-4-amine Derivatives
Patent literature describes disubstituted N-(pyridin-2-yl)pyrimidin-4-amine derivatives with sulfoximine groups (e.g., general formula I in ). These compounds target hyperproliferative or virally induced diseases. Key distinctions:
- Biological Targets : Sulfoximine derivatives may engage kinases or viral polymerases, whereas the oxolan and cyclopropyl substituents in 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine could favor interactions with hydrophobic binding pockets .
Fluorinated Pyrimidine Nucleosides (e.g., FMAU)
FMAU (CAS: 69256-17-3) is a 5-methyluracil derivative with a fluorinated arabinofuranosyl sugar. While structurally distinct, it shares a pyrimidine core. Comparisons include:
- Mechanism of Action: FMAU acts as a nucleoside analog, incorporating into DNA/RNA to disrupt replication. The target compound lacks a sugar moiety, suggesting a non-nucleoside mechanism, possibly targeting non-enzymatic pathways .
- Substituent Effects : The fluorinated sugar in FMAU enhances metabolic stability and bioavailability, whereas the cyclopropyl and oxolan groups in the target compound may prioritize steric effects and solubility .
Data Table: Structural and Functional Comparison
*Estimated based on structural analogy.
Biological Activity
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a cyclopropyl group at the 2-position and an oxolane moiety at the 6-position of the pyrimidine ring. This configuration contributes to its unique steric and electronic properties, which may enhance its interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Cyclopropyl Group | Provides unique steric effects, potentially influencing binding interactions. |
| Oxolane Moiety | May enhance solubility and bioavailability. |
| Pyrimidine Core | Known for diverse biological activities, including enzyme inhibition. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory and cancer pathways, including cyclooxygenase (COX) and dihydrofolate reductase (DHFR) .
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity, leading to cell lysis . The mechanism involves compromising the structural integrity of bacterial membranes, which results in leakage of intracellular contents.
| Activity Type | Observations |
|---|---|
| Broad-spectrum Antibacterial | Effective against various strains, including MRSA. |
| Biofilm Disruption | Capable of dispersing established bacterial biofilms. |
| Resistance Development | Slower development of resistance compared to standard antibiotics. |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468), demonstrating significant inhibition of cell proliferation . The structure-activity relationship (SAR) analysis suggests that modifications in the cyclopropyl and oxolane groups can enhance antiproliferative activity.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Inhibition of topoisomerase I |
| MDA-MB-468 | 12 | Induction of apoptosis |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrimidine derivatives, including this compound. Results indicated a potent inhibitory effect against Gram-positive bacteria, particularly MRSA, with low cytotoxicity towards human cells .
- Anticancer Potential : In a screening assay involving the NCI-60 human tumor cell line panel, compounds structurally related to this compound displayed significant antiproliferative effects across multiple cancer types. Compounds were further subjected to molecular docking studies to elucidate binding affinities to target proteins .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for academic-scale production?
Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:
- Cyclopropane introduction : Use cyclopropylboronic acids or Grignard reagents under Suzuki-Miyaura coupling conditions.
- Oxolane (tetrahydrofuran) attachment : Employ nucleophilic substitution or cross-coupling reactions with pre-functionalized oxolane derivatives.
- Amine group installation : Reductive amination or Buchwald-Hartwig coupling for regioselective amine placement.
Q. Optimization strategies :
- Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent) for yield improvement .
- Use flow chemistry to enhance reproducibility and scalability for academic labs .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm cyclopropyl (δ ~0.5–2.0 ppm) and oxolane (δ ~3.5–4.5 ppm) moieties.
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in the cyclopropane ring (e.g., as in , which resolved a similar pyrimidine structure with R-factor = 0.040) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and isotopic patterns.
Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence polarization or calorimetry.
- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 determination.
- Receptor binding studies : Radioligand displacement assays for GPCR or nuclear receptor targets.
- Reference : used similar pyrimidine derivatives in antimicrobial and cytotoxicity assays .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives with enhanced pharmacological properties?
Answer:
- Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize binding affinity.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions for selectivity (e.g., docking to ATP-binding pockets).
- Reaction Path Search : Use tools like GRRM or AFIR to identify low-energy pathways for derivative synthesis .
- Case Study : ’s sulfonamide derivative optimization highlights the role of methylsulfonyl groups in enhancing reactivity .
Q. What experimental and statistical approaches resolve contradictions in biological activity data across assay systems?
Answer:
- Orthogonal Assays : Cross-validate enzyme inhibition data with cell-based assays to rule out false positives.
- Meta-analysis : Apply hierarchical Bayesian models to reconcile IC50 discrepancies from different labs.
- Structural-Activity Relationship (SAR) : Use clustering algorithms to identify outlier compounds (e.g., ’s comparison table for sulfonamide derivatives) .
Q. How can reaction engineering principles improve yield in large-scale synthesis while maintaining purity?
Answer:
- Membrane Separation : Purify intermediates using nanofiltration to remove byproducts (e.g., ’s subclass RDF2050104) .
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress.
- Case Study : highlights DoE for optimizing TiO2 photocatalysis, adaptable to pyrimidine synthesis .
Q. What strategies mitigate stability challenges during long-term storage of this compound?
Answer:
- Lyophilization : Convert to stable amorphous solid forms to prevent hydrolysis of the oxolane group.
- Excipient Screening : Use trehalose or cyclodextrins to enhance thermal stability.
- Accelerated Stability Studies : Conduct ICH Q1A-compliant studies at 40°C/75% RH to predict shelf life.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
